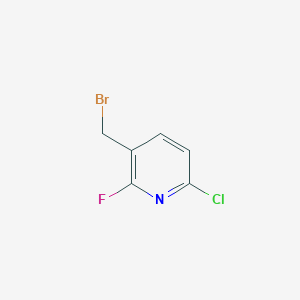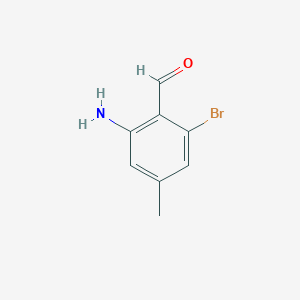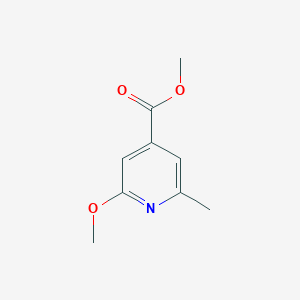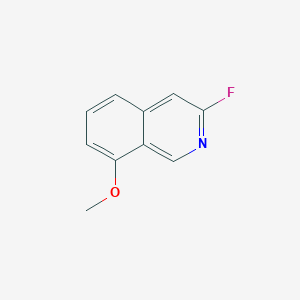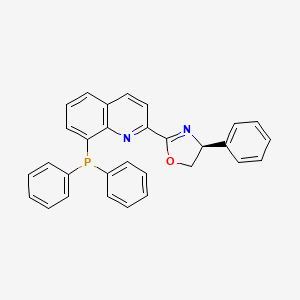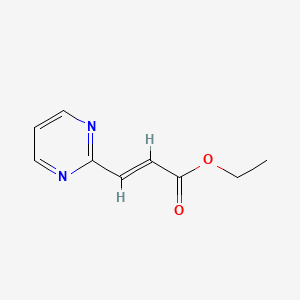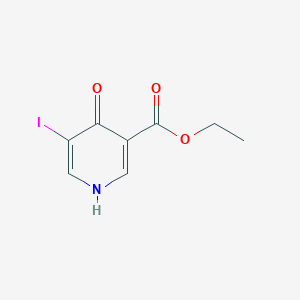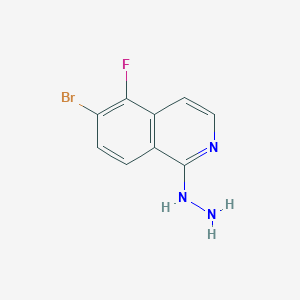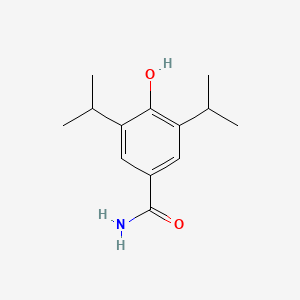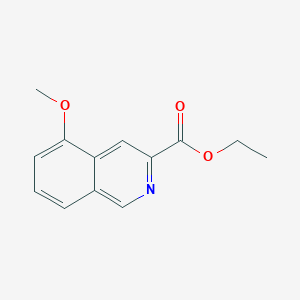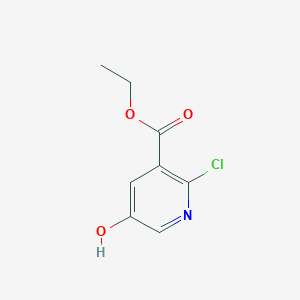
1-(3-Methylphenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3-methylphenyl group and two hydroxyl groups at the 1 and 3 positions. This compound is a member of the class of diols, which are known for their versatile chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired diol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methylbenzaldehyde in the presence of a diol precursor. This method ensures high yield and purity of the final product. Additionally, biotechnological routes using genetically modified microorganisms have been explored for sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(3-methylphenyl)propane.
Substitution: Formation of 1-(3-methylphenyl)propyl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: Similar in structure but with a methyl group at the 2-position, leading to different reactivity and applications.
1,3-Propanediol: Lacks the aromatic ring, resulting in distinct chemical properties and uses.
2-(4-Methylphenyl)propane-1,3-diol: Similar aromatic substitution but with the methyl group at the 4-position, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
51699-43-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(3-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
InChI-Schlüssel |
UZOYKBBAMVVEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


